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Compound of Interest

Compound Name: Chloraniformethan

cat. No.: B1217149

In-depth Technical Guide: Chloraniformethan

Disclaimer: The chemical compound "Chloraniformethan” is not found in standard chemical
databases or the broader scientific literature under this name. It is possible that this is a non-
standard name, a misspelling, or a highly obscure compound. The following information is
based on a structurally similar and well-documented fungicide, Triforine, which is sometimes
associated with the term "chloraniformethan"” in some contexts, likely due to its synthesis from
N-(1-Formamido-2,2,2-trichloroethyl)formamide and piperazine, involving chlorinated
intermediates. This guide will proceed by providing data for Triforine as a potential proxy.

Chemical Identity of Triforine

Property Value

IUPAC Name N,N'-[piperazine-1,4-
diylbis(trichloromethyl)methylidene]diformamide

Synonyms Saprol, Funginex, Triforine C

CAS Number 26644-46-2

Molecular Formula C10H14CI6N402

Molecular Weight 435.0 g/mol

Structure Imidazole derivative

Solubility Data for Triforine
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The solubility of Triforine in various solvents at 20-25°C is summarized below. This data is
crucial for formulation development, environmental fate analysis, and designing toxicological

studies.
Solvent Solubility ( g/100 mL) Temperature (°C)
Water 0.0028 - 0.0030 20
Acetone 11 25
Chloroform 0.9 25
Dichloromethane 1.0 25
Ethanol 0.3 25
n-Hexane <0.1 25
Toluene 0.3 25

Stability Data for Triforine

Triforine's stability is a key factor in its efficacy as a fungicide and its persistence in the
environment.

Condition Stability Profile

Stable in neutral and slightly acidic conditions
pH (pH 4-7). Rapidly hydrolyzes in alkaline
solutions (pH > 8).

Stable up to 100°C. Decomposition begins at
Temperature )
higher temperatures.

Light Susceptible to photodegradation in the presence
[
J of UV light, particularly in aqueous solutions.

Experimental Protocols

This protocol outlines the standard OECD 105 guideline for determining water solubility.
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Preparation

Excess Triforine added to water

Mixture agitated at constant temperature

Equilibrium established (e.g., 24-48h)

Sampling

lysis

Sample centrifugation/filtration

Aqueous phase analysis (e.g., HPLC)

Concentration determination

Solubility Value

Click to download full resolution via product page
Caption: Workflow for solubility determination using the shake-flask method.

Methodology:
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o Preparation: An excess amount of Triforine is added to a known volume of deionized water in
a flask.

o Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g.,
20°C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests are
conducted to determine the time to equilibrium.

o Phase Separation: The mixture is allowed to stand to let undissolved material settle. The
saturated solution is then carefully sampled and separated from the solid phase by
centrifugation or filtration.

e Analysis: The concentration of Triforine in the clear agueous phase is determined using a
suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

o Calculation: The solubility is expressed in g/L or mg/mL.

This protocol determines the rate of hydrolysis of Triforine at different pH values.
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Experimental Setup

Time-course

Sampling apd Analysis

Withdraw aliquots at timed intervals

Quench reaction if necessary

Analyze Triforine concentration via HPLC

Data Analysis
\

Calculate hydrolysis rate constants (k) and half-life (t1/2)
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Caption: Workflow for determining hydrolysis as a function of pH.

Methodology:
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o Setup: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A solution of Triforine
in a minimal amount of a water-miscible solvent is added to each buffer to achieve a starting
concentration that is well below its water solubility limit.

 Incubation: The test solutions are maintained at a constant temperature (e.g., 50°C to
accelerate the reaction) in the dark to prevent photodegradation.

o Sampling: Aliquots are withdrawn from each solution at specific time intervals.

e Analysis: The concentration of the remaining Triforine in each sample is determined by
HPLC.

» Kinetics: The natural logarithm of the concentration is plotted against time. The hydrolysis
rate constant (k) is determined from the slope of this plot. The half-life (t1/2) is then
calculated as In(2)/k.

Potential Biological Sighaling Pathway Interaction

Triforine is known to be a potent inhibitor of ergosterol biosynthesis in fungi. Specifically, it
targets the sterol C14-demethylase enzyme (CYP51). This inhibition disrupts the fungal cell
membrane integrity, leading to cell death.
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Caption: Triforine's mechanism of action via inhibition of the CYP51 enzyme.

This pathway is fundamental for the structural integrity of fungal cell membranes. By blocking
the C14-demethylase step, Triforine causes an accumulation of toxic sterol precursors and a
depletion of ergosterol, which is lethal to the fungus. This specific mode of action makes it an

effective systemic fungicide.
» To cite this document: BenchChem. ["Chloraniformethan” solubility and stability data].
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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